(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Synthetic chemistry Cross-coupling Building block procurement

Select this uniquely functionalized pyrazole building block to accelerate your medicinal chemistry and SAR programs. The 4-bromo substituent is a powerful cross-coupling handle for rapid diversification, while the N1-acetic acid enables direct amide library enumeration. The 3-isopropyl group provides strategic steric bulk, distinguishing it from methyl analogs, with a favorable AlogP (1.29) for drug-like property optimization. Choose this compound to eliminate regioisomeric N-alkylation risks and streamline parallel synthesis.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.092
CAS No. 1782680-01-6
Cat. No. B2403261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid
CAS1782680-01-6
Molecular FormulaC8H11BrN2O2
Molecular Weight247.092
Structural Identifiers
SMILESCC(C)C1=NN(C=C1Br)CC(=O)O
InChIInChI=1S/C8H11BrN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13)
InChIKeyMXQRWHTXKXPHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid (CAS 1782680-01-6): Chemical Identity and Procurement Baseline


(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1782680-01-6, C₈H₁₁BrN₂O₂, MW 247.09) is a functionalized pyrazole heterocycle characterized by a 4-bromo substituent, a 3-isopropyl group, and an N1-acetic acid moiety . The compound is commercially available from multiple chemical suppliers at purities typically ≥95% . As a small-molecule building block, its physicochemical profile includes a calculated AlogP of 1.29 and a polar surface area of 90.65 Ų, suggesting moderate lipophilicity and hydrogen-bonding capacity . The presence of the bromine atom at the 4-position provides a robust synthetic handle for cross-coupling reactions, while the isopropyl group modulates steric and electronic properties distinct from simpler pyrazole acetic acid analogs .

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid: Why Structural Analogs Cannot Be Assumed Interchangeable


Pyrazole acetic acid derivatives exhibit divergent structure-activity relationships (SAR) depending on substitution pattern, as demonstrated in CRTh2 antagonist programs where the pyrazole core showed SAR profiles distinct from indole acetic acid scaffolds [1]. Within the pyrazole-1-yl acetic acid class, the specific combination of a 4-bromo substituent and a 3-isopropyl group confers a unique steric and electronic environment that materially affects physicochemical properties—including molecular weight, lipophilicity, and polar surface area—relative to analogs lacking bromine, bearing different alkyl substituents, or carrying additional methyl groups . Consequently, substituting a closely related analog such as the non-brominated 2-(3-isopropyl-1H-pyrazol-1-yl)acetic acid or the dimethyl-substituted (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid without re-optimizing reaction conditions or re-validating biological activity introduces significant risk of altered reactivity, divergent pharmacokinetic behavior, or loss of target engagement . The evidence presented below quantifies these differentiation points across key selection dimensions.

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid: Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight and Halogen-Dependent Reactivity: Differentiation from Non-Brominated 3-Isopropyl Analog

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (MW 247.09) contains a 4-bromo substituent that serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . In contrast, the non-brominated analog 2-(3-isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1531555-49-3) has a molecular weight of 168.19 and lacks this reactive halogen site, rendering it unsuitable for direct aryl-aryl or aryl-heteroaryl bond formation without additional functionalization steps . The 47% greater molecular mass reflects the presence of the bromine atom (atomic weight ~80), which directly enables downstream diversification pathways unavailable to the non-halogenated analog.

Synthetic chemistry Cross-coupling Building block procurement

Steric Bulk at Pyrazole C3 Position: Differentiation from 3,5-Dimethyl Analog

The 3-isopropyl substituent in the target compound provides greater steric bulk (estimated van der Waals volume contribution) compared to the methyl group at the same position in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS 312309-43-6) . The isopropyl group (secondary alkyl, branched) occupies approximately 2-3 times the conformational space of a methyl substituent and introduces distinct torsional constraints on the pyrazole ring orientation relative to the acetic acid side chain . This steric differentiation directly impacts binding pocket complementarity in biological targets and influences regioselectivity in subsequent synthetic transformations.

Steric modulation SAR optimization Lead diversification

Lipophilicity and Polar Surface Area: Differentiation from Non-Halogenated and Symmetrically Substituted Analogs

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid exhibits a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . This lipophilicity profile differs from the non-brominated 2-(3-isopropyl-1H-pyrazol-1-yl)acetic acid, which is expected to have a lower AlogP due to the absence of the hydrophobic bromine atom (estimated AlogP reduction of ~0.3-0.5 units based on halogen substitution effects) [1]. The PSA of 90.65 Ų (driven primarily by the carboxylic acid moiety and pyrazole nitrogen atoms) falls within a favorable range for oral bioavailability according to Lipinski's and Veber's rules [2]. The combination of moderate lipophilicity and hydrogen-bonding capacity distinguishes this compound from more polar analogs lacking the bromine substituent and from more lipophilic analogs bearing additional alkyl groups.

Physicochemical properties ADME prediction Drug-likeness

Synthetic Versatility: N1-Acetic Acid as a Derivatization Anchor

The N1-acetic acid moiety in (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid provides a carboxylic acid functional group that is absent in related pyrazole building blocks such as 4-bromo-3-isopropyl-1H-pyrazole (CAS 60061-60-1) [1]. This carboxylic acid enables direct amide coupling with primary or secondary amines (EDC/HOBt, HATU, or DCC-mediated) and esterification with diverse alcohols, facilitating rapid generation of compound libraries without requiring additional functional group installation [2]. The pyrazole ring nitrogen at N1 is already substituted with the acetic acid moiety, directing further derivatization exclusively to the C4 bromine position (via cross-coupling) or the carboxylic acid terminus (via amide/ester formation), thereby simplifying synthetic planning relative to unsubstituted pyrazole cores that may exhibit N1/N2 regioselectivity challenges.

Amide coupling Esterification Library synthesis

Rotatable Bond Count and Conformational Flexibility: Differentiation from 3,5-Dimethyl and Non-Brominated Analogs

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid contains 7 rotatable bonds, as reported in physicochemical property databases . This rotatable bond count positions the compound in an intermediate flexibility range compared to structurally related analogs: the non-brominated 2-(3-isopropyl-1H-pyrazol-1-yl)acetic acid has a comparable rotatable bond count (approximately 6-7), whereas the symmetrically substituted (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has fewer rotatable bonds (~5-6) due to the smaller methyl substituent at C5 replacing the larger isopropyl group . The isopropyl group at C3 introduces additional conformational degrees of freedom relative to a methyl substituent, which may influence binding entropy and target engagement kinetics. The number of rotatable bonds (≤10) falls within the range associated with favorable oral bioavailability in drug-like molecules.

Conformational analysis Ligand efficiency Drug design

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold Diversification via C4 Cross-Coupling

Leverage the 4-bromo substituent (MW contribution +78.90 vs. non-brominated analog) as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions . This enables direct installation of aryl, heteroaryl, or amine diversity elements at the pyrazole C4 position while retaining the 3-isopropyl steric signature and the N1-acetic acid functionality. The bromine atom provides a single, well-defined diversification site, reducing the synthetic complexity associated with non-halogenated pyrazole scaffolds that require pre-functionalization (e.g., directed lithiation-borylation sequences) before cross-coupling can be executed .

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

Utilize the N1-acetic acid moiety for parallel amide coupling with diverse amine libraries to generate focused compound collections for screening campaigns . The pre-installed carboxylic acid eliminates the need for N-alkylation of the pyrazole ring, a step that can introduce regioisomeric mixtures when performed on unprotected pyrazole cores. The compound's physicochemical profile (AlogP 1.29, PSA 90.65 Ų, 7 rotatable bonds) places it within favorable drug-like space, making it suitable for fragment elaboration and hit-to-lead optimization programs where balanced lipophilicity is required .

Structure-Activity Relationship (SAR) Studies Targeting CRTh2 or Related GPCRs

Employ (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid as a sterically differentiated probe in SAR campaigns targeting chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) or related G-protein coupled receptors . The 3-isopropyl group provides greater steric bulk than the methyl substituent found in 3,5-dimethyl pyrazole analogs, potentially enabling exploration of binding pocket sub-sites inaccessible to smaller alkyl substituents. The pyrazole acetic acid scaffold has demonstrated SAR divergence from indole acetic acid cores in CRTh2 antagonist programs, underscoring the value of this chemotype as a distinct pharmacological starting point .

ADME Property Optimization: Fine-Tuning Lipophilicity and Permeability

Select (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid when intermediate lipophilicity (AlogP 1.29) is desired for optimizing membrane permeability and metabolic stability . The compound's calculated logP value falls between that of the more polar non-brominated analog (estimated AlogP ~0.8-1.0) and the more lipophilic 3,5-dimethyl brominated analog (estimated AlogP ~1.4-1.6), providing a strategic midpoint for lead series where excessive lipophilicity carries hERG or CYP inhibition liability while insufficient lipophilicity limits cell penetration . The polar surface area of 90.65 Ų remains well below the Veber threshold of 140 Ų for oral bioavailability [1].

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